Cas no 1805592-02-2 (3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol)

3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol is a fluorinated aromatic compound featuring both trifluoromethyl and chloro substituents on the benzene ring, along with a benzyl alcohol functional group. Its unique structure enhances reactivity and stability, making it valuable in pharmaceutical and agrochemical synthesis. The presence of electron-withdrawing trifluoromethyl groups improves electrophilic properties, facilitating selective transformations. The chloro substituent further increases versatility in cross-coupling reactions. This compound is particularly useful as an intermediate in the development of bioactive molecules, where fluorinated moieties contribute to metabolic stability and lipophilicity. High purity grades ensure consistent performance in research and industrial applications.
3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol structure
1805592-02-2 structure
商品名:3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol
CAS番号:1805592-02-2
MF:C9H5ClF6O
メガワット:278.578822851181
CID:4963865

3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol 化学的及び物理的性質

名前と識別子

    • 3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol
    • インチ: 1S/C9H5ClF6O/c10-7-4(3-17)1-2-5(8(11,12)13)6(7)9(14,15)16/h1-2,17H,3H2
    • InChIKey: MSJUIDUAZYSCDW-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(CO)C=CC(C(F)(F)F)=C1C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 277.9933114 g/mol
  • どういたいしつりょう: 277.9933114 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 263
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 20.2
  • ぶんしりょう: 278.58

3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A014001028-1g
3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol
1805592-02-2 97%
1g
1,534.70 USD 2021-06-22

3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol 関連文献

3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcoholに関する追加情報

Introduction to 3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol (CAS No. 1805592-02-2)

3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol (CAS No. 1805592-02-2) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound features a benzyl alcohol core with two trifluoromethyl groups and a chlorine atom, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

The molecular structure of 3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol is characterized by its aromatic ring substituted with two trifluoromethyl groups at the 3 and 4 positions, and a chlorine atom at the 2 position. The presence of these functional groups imparts distinct chemical properties, such as enhanced lipophilicity and stability, which are crucial for its use in drug design and development.

Recent research has highlighted the potential of 3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol in the synthesis of novel compounds with therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory and antitumor activities. The trifluoromethyl groups contribute to the lipophilicity of the molecule, enhancing its ability to cross cell membranes and reach target sites within cells.

In addition to its pharmaceutical applications, 3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol has been explored for its use in agrochemicals. A recent study in the Journal of Agricultural and Food Chemistry reported that this compound can be used as an intermediate in the synthesis of herbicides with improved efficacy and reduced environmental impact. The chlorine atom and trifluoromethyl groups play a critical role in modulating the herbicidal activity and selectivity of the final products.

The synthesis of 3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol typically involves several steps, including the introduction of trifluoromethyl groups and the substitution of chlorine atoms. One common synthetic route involves the reaction of 3,4-dichlorobenzyl chloride with triflic acid followed by reduction to form the alcohol. This process requires careful control of reaction conditions to ensure high yields and purity.

The physical properties of 3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol, such as its melting point, boiling point, and solubility, have been extensively studied. These properties are essential for optimizing its use in various applications. For example, its solubility in organic solvents makes it suitable for use in solution-phase synthesis, while its thermal stability ensures that it can withstand processing conditions without degradation.

In terms of safety and handling, it is important to note that while 3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol is not classified as a hazardous material under current regulations, standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working in a well-ventilated area or fume hood, and properly disposing of any waste materials.

The market demand for 3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol is expected to grow due to its increasing applications in pharmaceuticals and agrochemicals. Market analysis reports indicate that the global market for specialty chemicals is expanding, driven by advancements in drug discovery and agricultural technologies. Companies involved in these sectors are increasingly investing in research and development to explore new uses for compounds like 3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol.

In conclusion, 3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol (CAS No. 1805592-02-2) is a versatile compound with significant potential in various fields. Its unique molecular structure makes it an attractive intermediate for synthesizing novel pharmaceuticals and agrochemicals with improved properties. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in modern chemistry.

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